molecular formula C36H54Cl2NiP2 B8127994 Dichlorobis(dicyclohexylphenylphosphine)nickel(II)

Dichlorobis(dicyclohexylphenylphosphine)nickel(II)

Cat. No.: B8127994
M. Wt: 678.4 g/mol
InChI Key: GFEHDJMDCSIPBL-UHFFFAOYSA-L
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Description

Dichlorobis(dicyclohexylphenylphosphine)nickel(II) is a coordination compound with the chemical formula

NiCl2(P(C6H5C6H11)2)2\text{NiCl}_2(\text{P(C}_6\text{H}_5\text{C}_6\text{H}_{11})_2)_2NiCl2​(P(C6​H5​C6​H11​)2​)2​

. This compound is known for its distinctive orange to brown to dark purple crystalline appearance and is primarily used in various catalytic processes in organic synthesis. It is a nickel(II) complex where the nickel center is coordinated by two chloride ions and two dicyclohexylphenylphosphine ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(dicyclohexylphenylphosphine)nickel(II) can be synthesized through the reaction of nickel(II) chloride with dicyclohexylphenylphosphine in an inert atmosphere. The typical synthetic route involves dissolving nickel(II) chloride in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane, followed by the addition of dicyclohexylphenylphosphine. The reaction mixture is then stirred under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

On an industrial scale, the production of dichlorobis(dicyclohexylphenylphosphine)nickel(II) follows similar principles but is optimized for larger quantities. The process involves the use of large reactors with precise control over temperature, pressure, and inert atmosphere conditions to ensure high yield and purity. The product is typically purified through crystallization and drying under vacuum.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(dicyclohexylphenylphosphine)nickel(II) undergoes various types of chemical reactions, including:

    Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

    Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or other donor molecules.

    Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions often involve the use of excess ligand and mild heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with triphenylphosphine can yield dichlorobis(triphenylphosphine)nickel(II).

Scientific Research Applications

Chemistry

In chemistry, dichlorobis(dicyclohexylphenylphosphine)nickel(II) is widely used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compound’s role as a catalyst in the synthesis of biologically active molecules makes it indirectly significant. It can be used in the synthesis of pharmaceuticals and other bioactive compounds.

Industry

In the industrial sector, dichlorobis(dicyclohexylphenylphosphine)nickel(II) is used in the production of fine chemicals, polymers, and materials science. Its catalytic properties enable efficient and selective synthesis processes, reducing waste and improving yields.

Mechanism of Action

The mechanism by which dichlorobis(dicyclohexylphenylphosphine)nickel(II) exerts its catalytic effects involves the coordination of the nickel center with substrates, facilitating various chemical transformations. The dicyclohexylphenylphosphine ligands stabilize the nickel center and modulate its reactivity, allowing for precise control over the reaction pathways. The nickel center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    Dichlorobis(triphenylphosphine)nickel(II): Similar in structure but with triphenylphosphine ligands instead of dicyclohexylphenylphosphine.

    Dichlorobis(diphenylphosphinoethane)nickel(II): Contains diphenylphosphinoethane ligands.

    Dichlorobis(diphenylphosphinopropane)nickel(II): Contains diphenylphosphinopropane ligands.

Uniqueness

Dichlorobis(dicyclohexylphenylphosphine)nickel(II) is unique due to the steric and electronic properties imparted by the dicyclohexylphenylphosphine ligands. These ligands provide a balance of steric bulk and electronic donation, which can enhance the stability and reactivity of the nickel center in catalytic applications. This makes it particularly effective in certain cross-coupling reactions where other nickel complexes might be less efficient.

Properties

IUPAC Name

dichloronickel;dicyclohexyl(phenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H27P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEHDJMDCSIPBL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Ni]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54Cl2NiP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19232-03-2
Record name Dichlorobis(dicyclohexylphenylphosphine)nickel(II)
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